ANR94

説明

特性

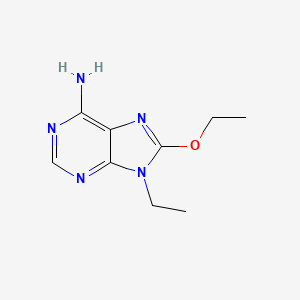

IUPAC Name |

8-ethoxy-9-ethylpurin-6-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N5O/c1-3-14-8-6(7(10)11-5-12-8)13-9(14)15-4-2/h5H,3-4H2,1-2H3,(H2,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUGDTMONBLMLLD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=NC=NC(=C2N=C1OCC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30473127 | |

| Record name | 9H-Purin-6-amine, 8-ethoxy-9-ethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30473127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

634924-89-3 | |

| Record name | 9H-Purin-6-amine, 8-ethoxy-9-ethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30473127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 634924-89-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of ANR94 in Neuronal Cells

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular mechanism of action of ANR94, a potent and selective antagonist of the adenosine (B11128) A₂A receptor (A₂AR), with a focus on its effects within neuronal cells. This document details the signaling pathways modulated by this compound, summarizes key quantitative data, outlines experimental protocols for its characterization, and provides visual representations of its mechanism and experimental evaluation.

Core Mechanism of Action: Adenosine A₂A Receptor Antagonism

This compound, chemically identified as 8-Ethoxy-9-ethyl-9H-purin-6-amine, exerts its effects by competitively blocking the adenosine A₂A receptor. These receptors are highly concentrated in the basal ganglia, particularly in the striatum, where they are predominantly expressed on the surface of GABAergic medium spiny neurons of the indirect pathway.[1]

Under normal physiological conditions, the endogenous neuromodulator adenosine binds to and activates A₂A receptors. As Gs protein-coupled receptors (GPCRs), activated A₂A receptors stimulate adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels. This rise in cAMP subsequently activates Protein Kinase A (PKA), which phosphorylates various downstream protein targets, ultimately modulating neuronal excitability and gene expression.[2][3][4]

This compound's primary mechanism is the prevention of this signaling cascade. By occupying the A₂A receptor binding site, this compound inhibits adenosine-mediated activation of the Gs/cAMP/PKA pathway, thereby influencing neuronal function.[1][3]

Modulation of Dopaminergic Signaling

A critical aspect of this compound's action in neuronal cells, particularly within the striatum, is its interplay with the dopamine (B1211576) D₂ receptor (D₂R). A₂A and D₂ receptors are co-expressed in striatopallidal GABAergic neurons and can form functional complexes known as heteromers.[[“]][[“]][7] In these complexes, the two receptors exert a reciprocal, antagonistic influence on each other's signaling.[[“]][[“]][8]

Activation of the A₂A receptor has been shown to decrease the affinity of the D₂ receptor for its endogenous ligand, dopamine, and to inhibit D₂R-mediated signaling.[3][7] This antagonistic interaction is central to the motor-suppressing effects of adenosine in the basal ganglia.

By blocking the A₂A receptor, this compound effectively removes this inhibitory influence on D₂ receptors.[1] This disinhibition potentiates dopamine D₂ receptor signaling, which is a key therapeutic strategy in conditions characterized by dopamine deficiency, such as Parkinson's disease.[9] This mechanism underlies the observed improvement in motor deficits in animal models of Parkinson's disease following this compound administration.[10]

Signaling Pathway Diagram

The following diagram illustrates the signaling pathway of the Adenosine A₂A Receptor and the inhibitory action of this compound, as well as the antagonistic relationship with the Dopamine D₂ Receptor.

References

- 1. Adenosine A2A receptors and basal ganglia physiology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Blockade of Adenosine A2A Receptors Prevents Protein Phosphorylation in the Striatum Induced by Cortical Stimulation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Adenosine A2a Receptor Regulates Autophagy Flux and Apoptosis to Alleviate Ischemia-Reperfusion Injury via the cAMP/PKA Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. consensus.app [consensus.app]

- 6. consensus.app [consensus.app]

- 7. Adenosine A2A-dopamine D2 receptor heteromers operate striatal function: impact on Parkinson's disease pharmacotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 8. An update on adenosine A2A-dopamine D2 receptor interactions: implications for the function of G protein-coupled receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Adenosine A2A Receptor Antagonists and Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 10. New adenosine A2A receptor antagonists: actions on Parkinson's disease models - PubMed [pubmed.ncbi.nlm.nih.gov]

ANR94: A Technical Guide to its Adenosine A2A Receptor Binding Affinity and Functional Antagonism

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity and functional characteristics of ANR94, a potent and selective antagonist of the adenosine (B11128) A2A receptor (A2AR). This compound, also known by its chemical name 8-Ethoxy-9-ethyl-9H-purin-6-amine, has demonstrated significant potential in preclinical models of Parkinson's disease, exhibiting neuroprotective and anti-inflammatory effects.[1][2] This document details the quantitative binding data, in-depth experimental methodologies for its characterization, and visual representations of the associated signaling pathways and experimental workflows.

Core Data Presentation

The binding affinity of this compound for the adenosine A2A receptor has been determined through radioligand binding assays. The key quantitative data are summarized in the tables below for easy comparison.

Table 1: this compound Binding Affinity (Ki) at Adenosine A2A Receptors

| Species | Receptor | Ki (nM) | Reference |

| Human | Adenosine A2A Receptor | 46 | [1][3] |

| Rat | Adenosine A2A Receptor | 643 | [1][2] |

Table 2: this compound Compound Details

| Property | Value |

| Molecular Weight | 207.23 |

| Formula | C9H13N5O |

| Purity | ≥98% |

| CAS Number | 634924-89-3 |

Adenosine A2A Receptor Signaling Pathway

The adenosine A2A receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gs alpha subunit. Upon agonist binding, it initiates a signaling cascade that leads to the production of cyclic AMP (cAMP), a key second messenger involved in various physiological processes. This compound, as a competitive antagonist, blocks the binding of endogenous adenosine and other agonists to the A2A receptor, thereby inhibiting this signaling pathway.

Experimental Protocols

The characterization of this compound's binding affinity and functional antagonism involves standard pharmacological assays. Below are detailed methodologies for these key experiments.

Radioligand Competition Binding Assay for A2A Receptor Affinity (Ki) Determination

This protocol is adapted from standard procedures for determining the binding affinity of unlabeled ligands by their ability to compete with a radiolabeled ligand for binding to the receptor.

1. Membrane Preparation:

-

HEK293 or CHO cells stably expressing the human or rat adenosine A2A receptor are cultured and harvested.

-

Cells are washed with ice-cold phosphate-buffered saline (PBS) and then lysed in a hypotonic buffer (e.g., 50 mM Tris-HCl, pH 7.4) using a homogenizer.

-

The homogenate is centrifuged at low speed (e.g., 500 x g) to remove nuclei and cellular debris.

-

The supernatant is then subjected to high-speed centrifugation (e.g., 40,000 x g) to pellet the cell membranes.

-

The membrane pellet is washed and resuspended in an appropriate assay buffer, and the protein concentration is determined using a standard method like the Bradford assay.

2. Competition Binding Assay:

-

The assay is typically performed in a 96-well plate format.

-

To each well, the following are added in order:

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2).

-

A fixed concentration of a suitable radioligand for the A2A receptor (e.g., [3H]ZM241385 or [3H]CGS21680). The concentration is typically at or near the Kd of the radioligand.

-

Increasing concentrations of the unlabeled competitor, this compound.

-

The prepared cell membranes.

-

-

Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled A2A receptor agonist or antagonist (e.g., NECA or ZM241385).

-

The plate is incubated at room temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

3. Filtration and Radioactivity Measurement:

-

The incubation is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

-

The filters are washed multiple times with ice-cold wash buffer to remove any unbound radioactivity.

-

The filters are then dried, and a scintillation cocktail is added.

-

The radioactivity retained on the filters is quantified using a liquid scintillation counter.

4. Data Analysis:

-

The specific binding is calculated by subtracting the non-specific binding from the total binding at each concentration of this compound.

-

The data are plotted as the percentage of specific binding versus the log concentration of this compound.

-

The IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis.

-

The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional cAMP Assay for A2A Receptor Antagonism (IC50) Determination

This assay measures the ability of this compound to inhibit the agonist-stimulated production of cAMP, providing a functional measure of its antagonism.

1. Cell Culture and Plating:

-

Cells expressing the adenosine A2A receptor (e.g., HEK293 or CHO cells) are seeded into 96-well or 384-well plates and cultured to an appropriate confluency.

2. Assay Procedure:

-

The cell culture medium is removed, and the cells are washed with a pre-warmed assay buffer (e.g., HBSS or DMEM).

-

The cells are then incubated with a phosphodiesterase inhibitor (e.g., IBMX) for a short period to prevent the degradation of cAMP.

-

Increasing concentrations of the antagonist, this compound, are added to the wells.

-

Following a pre-incubation period with the antagonist, a fixed concentration of an A2A receptor agonist (e.g., NECA, typically at its EC80 concentration) is added to stimulate cAMP production.

-

The cells are incubated for a defined period (e.g., 15-30 minutes) at 37°C.

3. cAMP Measurement:

-

The reaction is stopped by lysing the cells.

-

The intracellular cAMP levels are then measured using a commercially available cAMP assay kit. These kits are often based on competitive immunoassays using technologies such as HTRF (Homogeneous Time-Resolved Fluorescence), ELISA, or AlphaScreen.

4. Data Analysis:

-

The amount of cAMP produced in the presence of different concentrations of this compound is quantified.

-

The data are normalized to the response produced by the agonist alone (100%) and the basal level (0%).

-

The IC50 value, representing the concentration of this compound that causes a 50% inhibition of the agonist-induced cAMP production, is determined by fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.

Experimental Workflow for A2A Receptor Antagonist Characterization

The discovery and characterization of a novel adenosine A2A receptor antagonist like this compound typically follows a structured workflow, from initial screening to in-depth pharmacological profiling.

References

ANR94 (ANP32E): A Technical Guide to Downstream Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acidic Nuclear Phosphoprotein 32 family member E (ANP32E), also known as ANR94, is a multifaceted protein that plays a critical role in a variety of cellular processes. Primarily recognized as a histone chaperone and an inhibitor of protein phosphatase 2A (PP2A), ANP32E is a key regulator of chromatin dynamics, gene expression, cell cycle progression, and apoptosis. Its dysregulation has been implicated in numerous pathologies, including cancer and neurodegenerative disorders. This technical guide provides an in-depth exploration of the core downstream signaling pathways modulated by ANP32E, offering a valuable resource for researchers and professionals in drug development. We will delve into its molecular functions, present quantitative data from key studies, provide detailed experimental protocols for investigating its activity, and visualize its signaling networks.

Core Functions of ANP32E

ANP32E's influence on cellular signaling is primarily rooted in two well-established molecular functions:

-

Histone Chaperone Activity: ANP32E specifically recognizes and removes the histone variant H2A.Z from chromatin.[1][2][3] The dynamic exchange of H2A.Z at gene promoters and enhancers is a critical mechanism for regulating gene transcription. By controlling H2A.Z occupancy, ANP32E influences the expression of a vast array of downstream target genes.[4][5][6]

-

Protein Phosphatase 2A (PP2A) Inhibition: ANP32E belongs to the ANP32 family of proteins, which are known inhibitors of PP2A, a major serine/threonine phosphatase.[1][7] PP2A has a broad range of substrates and is a key negative regulator of many signaling pathways. By inhibiting PP2A, ANP32E can effectively amplify signaling cascades that are normally dampened by this phosphatase.

These two functions are not mutually exclusive and can intertwine to regulate complex cellular responses.

Downstream Signaling Pathways

H2A.Z-Mediated Transcriptional Regulation

ANP32E's role as a histone chaperone for H2A.Z places it as a central regulator of gene expression. The removal of H2A.Z from nucleosomes can either activate or repress transcription depending on the genomic context.

Signaling Pathway Diagram:

References

- 1. ANP32e Binds Histone H2A.Z in a Cell Cycle-Dependent Manner and Regulates Its Protein Stability in the Cytoplasm - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. ANP32E is a histone chaperone that removes H2A.Z from chromatin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The histone chaperone Anp32e regulates memory formation, transcription, and dendritic morphology by regulating steady-state H2A.Z binding in neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Genome-wide chromatin accessibility is restricted by ANP32E - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. chromatographytoday.com [chromatographytoday.com]

- 7. Cracking the ANP32 whips: Important functions, unequal requirement, and hints at disease implications - PMC [pmc.ncbi.nlm.nih.gov]

ANR94: A Technical Whitepaper on its Therapeutic Potential as a Selective A₂A Adenosine Receptor Antagonist

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

ANR94 is a potent and selective antagonist of the A₂A adenosine (B11128) receptor (A₂AR), a G-protein coupled receptor implicated in a variety of physiological and pathological processes. As an 8-ethoxy-adenine derivative, this compound has demonstrated significant therapeutic potential in preclinical models of several disorders, primarily neurodegenerative diseases and, more recently, in the context of immuno-oncology and epilepsy.[1][2] Its ability to cross the blood-brain barrier allows it to modulate central nervous system (CNS) pathways, making it a promising candidate for conditions such as Parkinson's disease.[1] This document provides a comprehensive technical overview of this compound, summarizing its mechanism of action, pharmacological data, experimental validation, and future therapeutic outlook.

Core Mechanism of Action: A₂A Adenosine Receptor Antagonism

Adenosine is a ubiquitous nucleoside that modulates numerous physiological functions by activating four G-protein coupled receptor subtypes: A₁, A₂A, A₂B, and A₃. The A₂A receptor subtype is primarily coupled to the Gs protein, which, upon activation, stimulates adenylyl cyclase to increase intracellular concentrations of cyclic AMP (cAMP).[1]

This compound exerts its effects by selectively binding to and blocking the A₂A receptor, thereby inhibiting the downstream signaling cascade initiated by endogenous adenosine. This antagonism is the foundation of its therapeutic potential across different disease states.

Caption: this compound blocks the A₂A receptor, preventing Gs-protein-mediated cAMP production.

Pharmacological Profile

The efficacy and potential for off-target effects of a drug candidate are defined by its binding affinity and selectivity. This compound displays high affinity for the human A₂A receptor with notable selectivity over other adenosine receptor subtypes.

Quantitative Data: Binding Affinity

The following table summarizes the binding affinities of this compound for human adenosine receptor subtypes, presented as pKi values (the negative logarithm of the inhibitory constant, Ki). A higher pKi value indicates a stronger binding affinity.

| Receptor Subtype | Binding Affinity (pKi) | Inhibitory Constant (Ki) |

| Human A₂A | 7.32 | 46 nM[3] |

| Human A₁ | 5.62 | 2399 nM |

| Human A₂B | <4.52 | >30,200 nM |

| Human A₃ | 4.68 | 20,893 nM |

| Data sourced from multiple studies. Ki for hA₂AR is directly cited; other Ki values are calculated from pKi values reported in Ovid.[3][4] |

Therapeutic Potential and Preclinical Evidence

Parkinson's Disease (PD)

The striatum, a key brain region for motor control, shows a high density of A₂A receptors, which are co-localized with dopamine (B1211576) D₂ receptors. These two receptors exert opposing effects. The loss of dopamine in PD leads to motor deficits, which can be counteracted by blocking the A₂A receptor.

This compound has been shown to be effective in animal models of PD. It successfully crosses the blood-brain barrier and reduces motor deficits and tremors without inducing the long-term plastic changes in the striatum that can be a concern with other therapies.[1] Specifically, this compound is one of several A₂A antagonists demonstrated to significantly reverse tremulous jaw movements (TJMs) in rats, a widely used model for parkinsonian tremor.[5]

Caption: In PD, this compound blocks inhibitory A₂AR signals, helping to restore motor control.

Epilepsy

Repetitive activation of GABA-A receptors in epileptic brain tissue can lead to a "rundown" or desensitization of the resulting inhibitory currents (IGABA), compromising neural inhibition. This compound has been investigated for its potential to stabilize these receptors.

In studies using oocytes microinjected with membranes from human epileptic tissue, this compound (100 nM) reduced IGABA desensitization in approximately 70% of cases.[6][7] However, results from direct patch-clamp recordings of pyramidal neurons in human brain slices have been variable, suggesting a complex modulatory role that may depend on patient-specific factors or the precise pathophysiology.[6][8]

| Experimental Model | This compound Concentration | Key Finding | Reference |

| Oocytes with human MTLE/FCD tissue membranes | 100 nM | Reduced IGABA desensitization in ~70% of oocytes | [6][7] |

| Peritumoral neurons (ganglioglioma, adult) | 100 nM | Decreased IGABA rundown (10th current from 46% to 59% of 1st) | [6][8] |

| Peritumoral neurons (ganglioglioma, pediatric) | 100 nM | Increased IGABA desensitization (rundown from 85% to 65%) | [6][8] |

| MTLE pyramidal neurons | 100 nM | No significant effect on IGABA rundown | [6] |

Immuno-Oncology

The tumor microenvironment (TME) is often characterized by high levels of extracellular adenosine, which suppresses the activity of anti-tumor immune cells, such as T-cells, by activating A₂A receptors. This immunosuppressive effect allows cancer cells to evade the immune system. A₂A receptor antagonists are therefore of significant interest as checkpoint blockade agents.[2][9] By blocking the A₂A receptor on immune cells, this compound has the potential to reverse adenosine-mediated immunosuppression, thereby enhancing the anti-cancer immune response, potentially in combination with other immunotherapies.[2]

Caption: this compound blocks A₂AR on T-cells to prevent tumor-induced immune suppression.

Experimental Protocols Overview

Detailed, step-by-step protocols for the experiments involving this compound are proprietary to the conducting research institutions. However, the methodologies employed can be summarized as follows.

Radioligand Binding Assays

These assays were used to determine the binding affinity (Ki) of this compound for adenosine receptor subtypes. The general protocol involves:

-

Membrane Preparation: Isolation of cell membranes expressing the target human adenosine receptor subtype (A₁, A₂A, A₂B, or A₃).

-

Competitive Binding: Incubation of the membranes with a constant concentration of a radiolabeled ligand (an agonist or antagonist known to bind to the receptor) and varying concentrations of the unlabeled competitor drug (this compound).

-

Separation & Counting: Separation of bound from unbound radioligand via filtration, followed by quantification of radioactivity using a scintillation counter.

-

Data Analysis: Calculation of the IC₅₀ value (concentration of this compound that displaces 50% of the radioligand), which is then converted to the Ki value using the Cheng-Prusoff equation.

Animal Models of Parkinson's Disease (Tremulous Jaw Movement Model)

This protocol assesses the anti-tremor potential of drug candidates.

-

Induction of TJMs: Administration of a dopamine D₂ receptor antagonist (e.g., pimozide) or a cholinomimetic agent to rats to induce jaw tremors that mimic parkinsonian tremor.

-

Drug Administration: Administration of this compound at various doses to different groups of animals.

-

Behavioral Observation: Trained observers, blind to the treatment conditions, score the number and duration of TJMs over a set observation period.

-

Analysis: Comparison of TJM frequency and duration between vehicle-treated and this compound-treated groups to determine efficacy.

Electrophysiology on Human Brain Tissue

This workflow was used to evaluate this compound's effect on GABA-A receptor stability.

Caption: Experimental workflow for testing this compound's effects on GABA-A receptors.

Conclusion and Future Directions

This compound is a highly selective and potent A₂A adenosine receptor antagonist with a strong preclinical profile, particularly in the field of neurodegenerative disorders. Its proven efficacy in animal models of Parkinson's disease makes it a compelling candidate for further clinical development. While its role in epilepsy is more complex and requires further investigation, its potential to modulate GABAergic transmission is noteworthy. Furthermore, the burgeoning field of immuno-oncology presents a significant opportunity for this compound, where it could serve to dismantle the immunosuppressive shield of tumors. Future research should focus on advancing this compound into clinical trials for Parkinson's disease, elucidating its precise effects in different forms of human epilepsy, and evaluating its efficacy in combination with existing checkpoint inhibitors in various cancer models.

References

- 1. A2A adenosine receptor agonists, antagonists, inverse agonists and partial agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 2. flore.unifi.it [flore.unifi.it]

- 3. medchemexpress.com [medchemexpress.com]

- 4. ovid.com [ovid.com]

- 5. Frontiers | Pharmacological and Physiological Characterization of the Tremulous Jaw Movement Model of Parkinsonian Tremor: Potential Insights into the Pathophysiology of Tremor [frontiersin.org]

- 6. Blockage of A2A and A3 adenosine receptors decreases the desensitization of human GABAA receptors microtransplanted to Xenopus oocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pnas.org [pnas.org]

- 8. researchgate.net [researchgate.net]

- 9. files.core.ac.uk [files.core.ac.uk]

The Role of ANR94 in Neuroinflammation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Neuroinflammation is a critical component in the pathogenesis of a wide range of neurodegenerative diseases. The adenosine (B11128) A2A receptor (A2AR) has emerged as a key modulator of the neuroinflammatory response, primarily through its expression on glial cells. ANR94 (8-ethoxy-9-ethyladenine) is a potent and selective antagonist of the A2AR. This technical guide provides an in-depth overview of the role of this compound in neuroinflammation, detailing its mechanism of action, summarizing key quantitative data from studies on A2AR antagonists, and providing detailed experimental protocols for its investigation. The information presented herein is intended to support researchers, scientists, and drug development professionals in exploring the therapeutic potential of this compound and other A2AR antagonists in neuroinflammatory and neurodegenerative disorders.

Introduction to this compound and the Adenosine A2A Receptor in Neuroinflammation

This compound is a small molecule antagonist of the adenosine A2A receptor (A2AR), a G-protein coupled receptor that plays a significant role in modulating inflammation in the central nervous system (CNS).[1][2] Under pathological conditions, such as brain injury or disease, extracellular adenosine levels rise and can activate A2ARs expressed on microglia and astrocytes. This activation is generally considered to promote a pro-inflammatory phenotype in these glial cells, leading to the release of inflammatory cytokines and other neurotoxic factors that contribute to neuronal damage.[3]

By blocking the A2AR, this compound is hypothesized to exert neuroprotective effects by suppressing these detrimental neuroinflammatory processes.[1][2] This guide will delve into the molecular mechanisms underlying this effect and provide the necessary technical information for its further investigation.

Mechanism of Action of this compound in Neuroinflammation

The primary mechanism by which this compound mitigates neuroinflammation is through the competitive antagonism of the A2AR on glial cells.

Modulation of Microglial Activation

Microglia, the resident immune cells of the CNS, exist in a resting state under normal physiological conditions. Upon encountering inflammatory stimuli, such as lipopolysaccharide (LPS) or pathological protein aggregates, they become activated.[4] A2AR activation is known to contribute to a pro-inflammatory M1-like microglial phenotype, characterized by the production of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), and interleukin-6 (IL-6).[3][5] this compound, by blocking A2AR, is expected to shift the balance from this pro-inflammatory state towards a more anti-inflammatory and neuroprotective M2-like phenotype.

Regulation of Astrocyte Function

Astrocytes, another key glial cell type, also play a dual role in neuroinflammation. While they can be neuroprotective, chronic activation can lead to detrimental effects, including the release of inflammatory mediators and the downregulation of essential functions like glutamate (B1630785) uptake.[6][7] A2AR activation on astrocytes has been linked to the production of inflammatory cytokines and a reduction in the expression of glutamate transporters, which can lead to excitotoxicity.[6][8] this compound's antagonism of A2AR is therefore postulated to restore normal astrocyte function and reduce their contribution to the inflammatory milieu.

Key Signaling Pathways

The anti-inflammatory effects of this compound are mediated through the modulation of intracellular signaling cascades downstream of the A2AR.

-

Cyclic AMP (cAMP) Pathway: The A2AR is a Gs-coupled receptor, and its activation leads to an increase in intracellular cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA).[9] While the cAMP/PKA pathway can have complex and context-dependent effects on inflammation, in the context of A2AR activation on microglia, it has been linked to the promotion of pro-inflammatory responses.[8] By blocking this initial step, this compound prevents the downstream signaling events that lead to inflammation.

-

Nuclear Factor-kappa B (NF-κB) Pathway: The NF-κB signaling pathway is a central regulator of the inflammatory response, controlling the transcription of numerous pro-inflammatory genes, including those for TNF-α, IL-1β, and IL-6.[10] Activation of A2AR has been shown to potentiate NF-κB activation in response to inflammatory stimuli.[11] this compound is expected to inhibit this potentiation, thereby reducing the expression of NF-κB target genes.

Quantitative Data on A2AR Antagonism in Neuroinflammation

While specific quantitative data for this compound's anti-neuroinflammatory effects are emerging, a substantial body of evidence from studies on other potent and selective A2AR antagonists, such as SCH58261 and preladenant, provides a strong indication of its expected efficacy.

| Parameter | Cell/Animal Model | Treatment | Effect | Reference |

| TNF-α Production | LPS-stimulated BV-2 microglia | SCH58261 | Significant reduction in TNF-α levels. | [5] |

| IL-1β Production | LPS-stimulated primary microglia | SCH58261 | Significant decrease in IL-1β release. | [1] |

| IL-6 Production | LPS-stimulated BV-2 microglia | SCH58261 | Significant reduction in IL-6 levels. | [5] |

| Microglial Activation (Iba1) | Chronic periodontitis mouse model | SCH58261 (0.1 and 0.5 mg/kg) | Decreased density of Iba1-positive microglia in the hippocampus. | [5] |

| Microglial Process Motility | MPTP-treated mouse brain slices | Preladenant | Restored microglial process extension towards injury site. | [10] |

| Glutamate Transporter (GLT-1) Expression | Chronic periodontitis mouse model | SCH58261 (0.1 and 0.5 mg/kg) | Increased GLT-1 expression in the hippocampus. | [5] |

Experimental Protocols

This section provides detailed methodologies for key experiments to investigate the role of this compound in neuroinflammation.

In Vitro Neuroinflammation Model with Primary Microglia

This protocol describes the isolation and culture of primary microglia and their use in an LPS-induced neuroinflammation model to assess the efficacy of this compound.

Materials:

-

P0-P2 mouse or rat pups

-

DMEM/F10 medium

-

Fetal Bovine Serum (FBS)

-

Penicillin/Streptomycin

-

Trypsin-EDTA

-

Lipopolysaccharide (LPS)

-

This compound

-

Reagents for specific assays (e.g., ELISA kits, RT-qPCR reagents, antibodies for immunofluorescence or Western blotting)

Protocol:

-

Primary Microglia Isolation and Culture:

-

Isolate cortices from P0-P2 pups and mechanically dissociate the tissue.

-

Digest the tissue with trypsin-EDTA.

-

Plate the mixed glial cell suspension in DMEM/F10 with 10% FBS and penicillin/streptomycin.

-

After 7-10 days, a confluent layer of astrocytes will form with microglia growing on top.

-

Isolate microglia by gentle shaking of the flasks and collect the supernatant containing the detached microglia.

-

Plate the purified microglia for experiments.

-

-

LPS-induced Inflammation and this compound Treatment:

-

Plate purified microglia at a suitable density (e.g., 2 x 10^5 cells/well in a 24-well plate).

-

Allow cells to adhere overnight.

-

Pre-treat the cells with various concentrations of this compound (e.g., 10 nM, 100 nM, 1 µM) for 1 hour.

-

Stimulate the cells with LPS (e.g., 100 ng/mL) for a specified time (e.g., 6 hours for cytokine mRNA analysis, 24 hours for cytokine protein analysis).

-

Collect the cell culture supernatant for cytokine protein quantification (ELISA) and the cell lysate for RNA isolation (RT-qPCR) or protein analysis (Western blot).

-

In Vivo Neuroinflammation Model (LPS-induced)

This protocol outlines the induction of systemic inflammation leading to neuroinflammation in mice and the assessment of this compound's therapeutic effects.

Materials:

-

Adult C57BL/6 mice

-

Lipopolysaccharide (LPS) from E. coli

-

This compound

-

Saline solution

-

Anesthesia

-

Perfusion solutions (saline and 4% paraformaldehyde)

-

Tissue processing reagents for immunohistochemistry or biochemical assays.

Protocol:

-

Animal Dosing:

-

Administer this compound or vehicle to mice via an appropriate route (e.g., intraperitoneal injection) at a predetermined dose. The timing of administration will depend on the experimental design (pre-treatment or post-treatment).

-

After a specified time (e.g., 30-60 minutes for pre-treatment), administer LPS (e.g., 1 mg/kg, i.p.) to induce systemic inflammation.

-

-

Tissue Collection:

-

At a designated time point post-LPS injection (e.g., 24 hours), euthanize the mice.

-

For biochemical analysis (e.g., cytokine measurement), rapidly dissect the brain region of interest (e.g., hippocampus, striatum), snap-freeze in liquid nitrogen, and store at -80°C.

-

For immunohistochemistry, perfuse the mice transcardially with saline followed by 4% paraformaldehyde. Post-fix the brain in 4% PFA overnight and then transfer to a sucrose (B13894) solution for cryoprotection before sectioning.

-

-

Analysis:

-

Cytokine Analysis: Homogenize the brain tissue and measure cytokine levels using ELISA or a multiplex cytokine assay.

-

Immunohistochemistry: Stain brain sections with antibodies against microglial markers (e.g., Iba1) and astrocyte markers (e.g., GFAP) to assess glial activation. Co-stain with markers for inflammatory mediators if desired.

-

Visualization of Signaling Pathways and Workflows

Signaling Pathways

Experimental Workflows

Conclusion

This compound, as a potent and selective adenosine A2A receptor antagonist, holds significant promise as a therapeutic agent for neuroinflammatory and neurodegenerative diseases. Its mechanism of action, centered on the modulation of microglial and astrocytic activity and the suppression of pro-inflammatory signaling pathways, is well-supported by a growing body of evidence. This technical guide provides a comprehensive resource for researchers and drug developers, offering key data, detailed experimental protocols, and visual representations of the underlying biological processes. Further investigation into the specific dose-response relationships and in vivo efficacy of this compound in various disease models is warranted to fully elucidate its therapeutic potential.

References

- 1. researchgate.net [researchgate.net]

- 2. bpsbioscience.com [bpsbioscience.com]

- 3. The penetration of therapeutics across the blood-brain barrier: Classic case studies and clinical implications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Ultrastructural Analysis of the Morphological Phenotypes of Microglia Associated with Neuro-inflammatory Cues - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cytokine effects on glutamate uptake by human astrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Lesion-Induced Alterations in Astrocyte Glutamate Transporter Expression and Function in the Hippocampus - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Blocking IL-6 signaling prevents astrocyte-induced neurodegeneration in an iPSC-based model of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Challenges with Methods for Detecting and Studying the Transcription Factor Nuclear Factor Kappa B (NF-κB) in the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Retinoic acid inhibits expression of TNF-alpha and iNOS in activated rat microglia - PubMed [pubmed.ncbi.nlm.nih.gov]

ANR94: A Technical Guide to its Chemical Structure, Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

ANR94, chemically known as 8-Ethoxy-9-ethyl-9H-purin-6-amine, is a potent and selective antagonist of the adenosine (B11128) A2A receptor (A2AR).[1][2][3][4] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activity of this compound. It is intended to serve as a resource for researchers and professionals involved in drug discovery and development, particularly in the fields of neurodegenerative diseases and inflammation. The information is presented with a focus on quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action.

Chemical Structure and Properties

This compound is a substituted purine (B94841) derivative with an ethoxy group at the 8-position and an ethyl group at the 9-position of the purine ring.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| Chemical Name | 8-Ethoxy-9-ethyl-9H-purin-6-amine | [1][2] |

| Molecular Formula | C9H13N5O | [1][3] |

| Molecular Weight | 207.23 g/mol | [1][3] |

| CAS Number | 634924-89-3 | [1][3] |

| Purity | ≥98% (typically determined by HPLC) | [1][2] |

| Appearance | Solid powder | |

| Solubility | Soluble to 50 mM in DMSO and to 100 mM in ethanol. | [1][3] |

| Storage | Store at room temperature. | [1] |

Biological Activity

This compound functions as a competitive antagonist at the adenosine A2A receptor. This receptor is a G-protein coupled receptor (GPCR) that is predominantly coupled to the Gs alpha subunit. Activation of the A2A receptor by its endogenous ligand, adenosine, stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels. By blocking this interaction, this compound can modulate downstream signaling pathways.

Table 2: Pharmacological Properties of this compound

| Parameter | Species | Value | Reference |

| Ki (A2AR) | Human | 46 nM | [1][3][4] |

| Ki (A2AR) | Rat | 643 nM | [1][3][4] |

The lower Ki value for the human A2A receptor indicates a higher binding affinity compared to the rat receptor.[1][3][4] Due to its antagonist activity at the A2AR, this compound has shown potential therapeutic effects in preclinical models of Parkinson's disease, where it can improve motor deficits.[1][4] It has also been noted to exhibit neuroprotective and anti-inflammatory effects.[1][4]

Signaling Pathway

The mechanism of action of this compound involves the blockade of the canonical A2A receptor signaling pathway. The following diagram illustrates this pathway and the point of intervention by this compound.

Caption: this compound blocks adenosine-mediated activation of the A2A receptor.

Experimental Protocols

Radioligand Binding Assay for Ki Determination

This assay is used to determine the binding affinity (Ki) of a test compound (this compound) for its target receptor (A2AR).

Methodology:

-

Membrane Preparation: Membranes from cells expressing the A2A receptor are prepared by homogenization and centrifugation.

-

Incubation: A constant concentration of a radiolabeled A2AR antagonist (e.g., [3H]-ZM241385) is incubated with the receptor-containing membranes in the presence of varying concentrations of the unlabeled test compound (this compound).

-

Separation: The receptor-bound radioligand is separated from the unbound radioligand by rapid filtration through a glass fiber filter.

-

Detection: The amount of radioactivity trapped on the filter is quantified using a scintillation counter.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

Caption: Workflow for a radioligand binding assay to determine Ki.

cAMP Functional Assay

This assay measures the ability of an antagonist to block the agonist-induced production of cAMP.

Methodology:

-

Cell Culture: Cells expressing the A2A receptor are cultured in appropriate media.

-

Treatment: The cells are pre-incubated with varying concentrations of the antagonist (this compound) followed by stimulation with a fixed concentration of an A2AR agonist (e.g., CGS21680).

-

Cell Lysis: The cells are lysed to release the intracellular cAMP.

-

cAMP Measurement: The concentration of cAMP in the cell lysate is determined using a competitive immunoassay, such as an enzyme-linked immunosorbent assay (ELISA) or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

-

Data Analysis: The ability of the antagonist to inhibit the agonist-induced cAMP production is quantified, and an IC50 value is determined.

Purity and Quantification by High-Performance Liquid Chromatography (HPLC)

HPLC is a standard method for determining the purity of a chemical compound and for quantifying its concentration.

Methodology:

-

Sample Preparation: A known amount of this compound is dissolved in a suitable solvent (e.g., DMSO or ethanol).

-

Chromatographic Separation: The sample is injected onto an HPLC column (typically a reverse-phase C18 column). A mobile phase (a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol) is pumped through the column to separate the components of the sample.

-

Detection: As the components elute from the column, they are detected by a UV detector at a specific wavelength.

-

Data Analysis: The purity of the sample is determined by the relative area of the main peak compared to the total area of all peaks. The concentration can be quantified by comparing the peak area to a standard curve generated from samples of known concentrations.

Conclusion

This compound is a well-characterized adenosine A2A receptor antagonist with high affinity for the human receptor. Its ability to modulate the A2AR signaling pathway makes it a valuable tool for research into the physiological and pathological roles of this receptor, particularly in the context of neurodegenerative disorders like Parkinson's disease. The experimental protocols outlined in this guide provide a foundation for the further investigation and characterization of this compound and other A2AR modulators.

References

ANR94: A Deep Dive into its Pharmacokinetic Profile and Bioavailability

For Researchers, Scientists, and Drug Development Professionals

Introduction

ANR94, chemically known as 8-ethoxy-9-ethyladenine, is a potent and selective antagonist of the adenosine (B11128) A2A receptor (A2AR).[1][2][3] It has shown considerable promise in preclinical models of Parkinson's disease, where it has been observed to ameliorate motor deficits.[4] A thorough understanding of its pharmacokinetics (what the body does to the drug) and bioavailability is paramount for its continued development and potential clinical translation. This technical guide provides a comprehensive overview of the currently available data on the pharmacokinetic profile of this compound.

Pharmacokinetic Profile

At present, detailed in vivo pharmacokinetic parameters for this compound, such as plasma concentration-time profiles, maximum concentration (Cmax), time to maximum concentration (Tmax), area under the curve (AUC), and elimination half-life, are not extensively documented in publicly available scientific literature. Preclinical studies have primarily focused on its pharmacodynamic effects and in vitro metabolic stability.

Metabolism

The metabolic fate of this compound has been investigated in in vitro studies using rat liver microsomes. These studies have revealed a key characteristic of the compound: it undergoes very limited metabolism.

A pivotal study demonstrated that this compound, along with other 8-substituted 9-ethyladenines, is metabolized to a minimal extent, with only a small fraction of the parent compound being converted to metabolites.[5] This low level of metabolism suggests that the compound is relatively stable in the presence of hepatic enzymes.

Furthermore, the same study identified this compound as a mechanism-based inhibitor of the cytochrome P450 (CYP450) enzyme system, with a particular affinity for the CYP2D6 isoform.[5] Mechanism-based inhibition implies that the drug is transformed by the enzyme into a reactive metabolite that then irreversibly inactivates the enzyme. This finding has significant implications for potential drug-drug interactions if this compound were to be co-administered with other drugs that are substrates for CYP2D6.

Bioavailability

Quantitative data on the oral bioavailability of this compound from in vivo studies in animal models is not currently available in the published literature. Bioavailability, the fraction of an administered dose of unchanged drug that reaches the systemic circulation, is a critical parameter for orally administered drugs. Further preclinical studies are required to determine the extent of oral absorption and first-pass metabolism of this compound to fully characterize its potential as an oral therapeutic agent.

Experimental Protocols

In Vitro Metabolism Study

The following provides a generalized methodology based on typical in vitro metabolism studies conducted with liver microsomes.

Objective: To determine the metabolic stability of this compound and its potential to inhibit CYP450 enzymes.

Materials:

-

This compound compound

-

Rat liver microsomes (pooled from male Wistar rats)

-

NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)

-

Phosphate buffer (e.g., 0.1 M, pH 7.4)

-

Control compounds (e.g., a highly metabolized compound and a known CYP2D6 inhibitor)

-

Acetonitrile or other suitable organic solvent for quenching the reaction

-

High-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) system

Procedure:

-

Incubation: this compound is incubated with rat liver microsomes in the presence of the NADPH regenerating system. The reaction is initiated by the addition of NADPH.

-

Time Points: Aliquots of the incubation mixture are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

-

Reaction Quenching: The enzymatic reaction in the aliquots is stopped by adding a quenching solution, typically a cold organic solvent like acetonitrile, which also serves to precipitate the proteins.

-

Sample Preparation: The quenched samples are centrifuged to pellet the precipitated proteins. The supernatant, containing the remaining this compound and any formed metabolites, is collected for analysis.

-

Analytical Method: The concentration of this compound in the supernatant is quantified using a validated HPLC-MS/MS method.

-

Data Analysis: The disappearance of this compound over time is used to calculate the in vitro half-life and intrinsic clearance, which are measures of its metabolic stability.

For CYP450 Inhibition:

-

A similar incubation setup is used, but with the inclusion of a known CYP2D6 substrate (e.g., dextromethorphan).

-

The formation of the metabolite of the probe substrate is measured in the presence and absence of this compound.

-

A decrease in the formation of the metabolite indicates inhibition of CYP2D6 by this compound. To determine if it is mechanism-based, a pre-incubation of this compound with the microsomes and NADPH is performed before the addition of the substrate.

Data Summary

Due to the limited publicly available in vivo pharmacokinetic data, a comprehensive quantitative table cannot be provided at this time. The key finding from in vitro studies is summarized below.

| Parameter | Finding | Species | System | Reference |

| Metabolism | Metabolized to a small fraction (1.5-5%) | Rat | Liver Microsomes | [5] |

| CYP450 Interaction | Mechanism-based inhibitor of CYP450, particularly the CYP2D6 isoform. | Human | Recombinant CYP2D6 | [5] |

Visualizations

Diagrams

Caption: this compound's limited metabolism and its mechanism-based inactivation of CYP2D6.

Caption: A generalized workflow for a preclinical pharmacokinetic study of this compound.

Conclusion

The available data indicates that this compound is a metabolically stable compound, a desirable property in drug development as it can lead to a more predictable pharmacokinetic profile and reduced potential for metabolic drug-drug interactions. However, its role as a mechanism-based inhibitor of CYP2D6 warrants careful consideration in future clinical development, particularly concerning co-medications. The lack of publicly available in vivo pharmacokinetic and bioavailability data for this compound highlights a critical gap in our understanding of this promising therapeutic candidate. Further preclinical studies are essential to fully elucidate its ADME (Absorption, Distribution, Metabolism, and Excretion) profile, which will be instrumental in guiding its path toward potential clinical applications for neurodegenerative diseases like Parkinson's.

References

- 1. Characterization of the potency, selectivity, and pharmacokinetic profile for six adenosine A2A receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and in vivo evaluation of prodrugs of 9-[2-(phosphonomethoxy)ethoxy]adenine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Parameters of Pharmacokinetics: Absorption, Distribution, Metabolism, Excretion - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 4. New adenosine A2A receptor antagonists: actions on Parkinson's disease models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. In vitro metabolism studies of new adenosine A 2A receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

ANR94: A Technical Guide to Target Validation

For Researchers, Scientists, and Drug Development Professionals

Introduction

ANR94 is a potent and selective antagonist of the adenosine (B11128) A2A receptor (A2AR), a G-protein coupled receptor predominantly expressed in the basal ganglia, particularly in the striatum.[1][2] Its investigation has primarily centered on its potential as a therapeutic agent for Parkinson's disease, owing to the modulatory role of the A2AR on dopaminergic signaling.[1][3][4] This technical guide provides an in-depth overview of the target validation studies for this compound, including its binding affinity, in vivo efficacy in preclinical models of Parkinson's disease, and the underlying signaling pathways.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound, establishing its potency and selectivity for the adenosine A2A receptor.

| Parameter | Species | Value (nM) | Reference |

| Ki | Human A2AR | 46 | [1][2][4] |

| Ki | Rat A2AR | 643 | [1][2] |

Table 1: In Vitro Binding Affinity of this compound for Adenosine A2A Receptors.

Signaling Pathways

This compound functions as an antagonist at the adenosine A2A receptor, which is a Gs-protein coupled receptor. In the striatum, A2A receptors are highly co-localized with dopamine (B1211576) D2 receptors on medium spiny neurons of the indirect pathway. Activation of the A2A receptor by endogenous adenosine stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA). This signaling cascade can functionally antagonize the effects of D2 receptor activation. By blocking the A2A receptor, this compound prevents this increase in cAMP, thereby potentiating D2 receptor-mediated signaling, which is beneficial in the context of dopamine deficiency in Parkinson's disease.

Experimental Protocols

Detailed methodologies for key experiments cited in the validation of this compound are provided below.

Radioligand Binding Assay for A2A Receptor Affinity

This protocol is a representative method for determining the binding affinity (Ki) of this compound for the adenosine A2A receptor.

1. Membrane Preparation:

-

Tissues or cells expressing the A2A receptor are homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

The homogenate is centrifuged at low speed to remove nuclei and cellular debris.

-

The supernatant is then centrifuged at high speed (e.g., 40,000 x g) to pellet the membranes.

-

The membrane pellet is washed and resuspended in fresh buffer.

2. Binding Assay:

-

The assay is performed in a 96-well plate format.

-

Each well contains the membrane preparation, a fixed concentration of a radiolabeled A2A receptor antagonist (e.g., [3H]-ZM241385), and varying concentrations of this compound.

-

Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled A2A receptor agonist or antagonist.

-

The plates are incubated to allow binding to reach equilibrium.

3. Filtration and Counting:

-

The reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes.

-

The filters are washed with ice-cold buffer to remove unbound radioligand.

-

The radioactivity retained on the filters is measured using a scintillation counter.

4. Data Analysis:

-

The IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis.

-

The Ki value is calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vivo Model: Haloperidol-Induced Catalepsy in Rats

This model assesses the potential of a compound to reverse parkinsonian-like motor deficits.

1. Animal Subjects:

-

Male Sprague-Dawley or Wistar rats are used.

2. Induction of Catalepsy:

-

Haloperidol (B65202), a dopamine D2 receptor antagonist, is administered intraperitoneally (i.p.) to induce a cataleptic state, characterized by an inability to correct an externally imposed posture.

3. Drug Administration:

-

This compound or vehicle is administered (e.g., i.p. or orally) at a specified time before or after the haloperidol injection.

4. Assessment of Catalepsy:

-

The degree of catalepsy is measured at various time points after haloperidol administration.

-

A common method is the bar test, where the rat's forepaws are placed on a horizontal bar, and the time taken for the rat to remove its paws is recorded.

5. Data Analysis:

-

The duration of catalepsy is compared between the this compound-treated and vehicle-treated groups using appropriate statistical tests (e.g., ANOVA).

In Vivo Model: 6-Hydroxydopamine (6-OHDA)-Lesioned Rat Model of Parkinson's Disease

This model mimics the progressive loss of dopaminergic neurons in Parkinson's disease.

1. Surgical Procedure:

-

Rats are anesthetized, and the neurotoxin 6-OHDA is unilaterally injected into the medial forebrain bundle or the striatum. This leads to the degeneration of dopaminergic neurons on one side of the brain.

2. Behavioral Testing (Rotational Behavior):

-

Several weeks after surgery, the rats are challenged with a dopamine agonist (e.g., apomorphine) or a dopamine-releasing agent (e.g., amphetamine).

-

Due to the unilateral dopamine depletion, the rats exhibit a characteristic rotational behavior.

-

This compound is administered to assess its ability to modulate this rotational behavior, often in combination with L-DOPA.[3]

3. Data Analysis:

-

The number of rotations (ipsilateral or contralateral, depending on the challenge agent) is counted over a specific period.

-

The effect of this compound on the number of rotations is compared to a vehicle control group.

Conclusion and Future Directions

The preclinical data strongly support the validation of the adenosine A2A receptor as a therapeutic target for Parkinson's disease, with this compound demonstrating potent and selective antagonism. In vivo studies have shown that this compound can ameliorate motor deficits in established animal models.[3] While there is no publicly available information regarding the clinical trial status of this compound, the extensive preclinical validation of A2AR antagonists has paved the way for other compounds in this class to be investigated in clinical settings. Future research on this compound could focus on its pharmacokinetic profile, long-term safety, and potential for disease-modifying effects.

References

- 1. New adenosine A2A receptor antagonists: actions on Parkinson's disease models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A2A Adenosine Receptor Antagonists and Their Efficacy in Rat Models of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. In vitro metabolism studies of new adenosine A 2A receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

ANR94: A Technical Guide to its Selectivity for Adenosine Receptor Subtypes

For Researchers, Scientists, and Drug Development Professionals

Introduction

ANR94 has emerged as a significant pharmacological tool in the study of the adenosine (B11128) A2A receptor (A2AR).[1][2] this compound is a potent and selective antagonist of the human A2A receptor, with a Ki value of 46 nM.[1][2][3][4][5] This technical guide provides a comprehensive overview of the selectivity profile of this compound for the four adenosine receptor subtypes (A1, A2A, A2B, and A3), details the experimental protocols used for its characterization, and illustrates the associated signaling pathways. This document is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development, particularly in the context of neurodegenerative diseases like Parkinson's, where A2A receptor antagonism is a key therapeutic strategy.[2][3][4][5]

Data Presentation: this compound Adenosine Receptor Selectivity

The following table summarizes the available quantitative data on the binding affinity of this compound for human and rat adenosine A2A receptors. While this compound is characterized as a selective A2A receptor antagonist, specific binding affinity data (Ki) or functional potency (EC50/IC50) for the A1, A2B, and A3 receptor subtypes are not widely available in publicly accessible literature. The high selectivity for the A2A receptor suggests that its affinity for other subtypes is significantly lower.

| Receptor Subtype | Species | Assay Type | Parameter | Value (nM) |

| A2A | Human | Radioligand Binding | Ki | 46[1][2][3][4][5] |

| A2A | Rat | Radioligand Binding | Ki | 643[3][4] |

| A1 | Not Reported | - | - | - |

| A2B | Not Reported | - | - | - |

| A3 | Not Reported | - | - | - |

Experimental Protocols

The characterization of this compound's interaction with adenosine receptors involves two primary types of in vitro assays: radioligand binding assays to determine binding affinity (Ki) and functional assays to assess its antagonist activity (e.g., by measuring changes in cyclic AMP levels).

Radioligand Binding Assay

Radioligand binding assays are crucial for determining the affinity of a compound for a specific receptor. This is achieved by measuring the displacement of a radiolabeled ligand by the unlabeled compound of interest.

Objective: To determine the equilibrium dissociation constant (Ki) of this compound for each adenosine receptor subtype.

Materials:

-

Cell membranes prepared from cell lines stably expressing the human adenosine receptor subtypes (A1, A2A, A2B, or A3).

-

Radioligand specific for each receptor subtype (e.g., [3H]-DPCPX for A1, [3H]-ZM241385 for A2A, [3H]-NECA for A2B, [125I]-AB-MECA for A3).

-

This compound (unlabeled competitor).

-

Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Glass fiber filters.

-

Scintillation cocktail and a scintillation counter.

Procedure:

-

Membrane Preparation: Cells expressing the target receptor are harvested and homogenized in a lysis buffer. The cell lysate is then centrifuged to pellet the membranes, which are subsequently washed and resuspended in the incubation buffer.

-

Assay Setup: The assay is typically performed in a 96-well plate format. Each well contains the cell membranes, the radioligand at a fixed concentration (usually near its Kd value), and varying concentrations of this compound.

-

Incubation: The plates are incubated at a specific temperature (e.g., 25°C) for a defined period (e.g., 60-120 minutes) to allow the binding to reach equilibrium.

-

Filtration: The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand. The filters are then washed with ice-cold buffer to remove any non-specifically bound radioactivity.

-

Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value of this compound, which is the concentration that inhibits 50% of the specific binding of the radioligand. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assay: cAMP Accumulation Assay

Functional assays are essential to determine whether a ligand acts as an agonist, antagonist, or inverse agonist. For adenosine receptors, which are G-protein coupled receptors (GPCRs), measuring the downstream second messenger cyclic AMP (cAMP) is a common method. A2A and A2B receptors are typically Gs-coupled, leading to an increase in cAMP upon agonist stimulation, while A1 and A3 receptors are Gi-coupled, leading to a decrease in cAMP.

Objective: To determine the functional potency (IC50) of this compound as an antagonist at each adenosine receptor subtype.

Materials:

-

Whole cells expressing the specific adenosine receptor subtype.

-

A known agonist for the receptor subtype.

-

This compound.

-

Cell culture medium.

-

A phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

A commercial cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).

Procedure:

-

Cell Culture: Cells are seeded in a multi-well plate and cultured until they reach the desired confluency.

-

Pre-incubation: The cells are pre-incubated with varying concentrations of this compound for a specific period.

-

Agonist Stimulation: A fixed concentration of a known agonist is added to the wells to stimulate the receptors.

-

Incubation: The cells are incubated for a defined time to allow for cAMP production.

-

Cell Lysis and cAMP Measurement: The reaction is stopped, and the cells are lysed. The intracellular cAMP concentration is then measured using a commercial assay kit according to the manufacturer's instructions.

-

Data Analysis: The data are plotted as the percentage of inhibition of the agonist-induced cAMP response versus the concentration of this compound. A dose-response curve is fitted to the data to determine the IC50 value of this compound.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the signaling pathways of the four adenosine receptor subtypes and a typical experimental workflow for determining receptor affinity.

Caption: Adenosine A1 Receptor Signaling Pathway.

Caption: Adenosine A2A Receptor Signaling Pathway.

Caption: Adenosine A2B Receptor Signaling Pathway.

Caption: Adenosine A3 Receptor Signaling Pathway.

Caption: Experimental Workflow for Radioligand Binding Assay.

Conclusion

This compound is a well-characterized, potent, and selective antagonist of the adenosine A2A receptor. Its high affinity for the human A2A receptor makes it an invaluable tool for investigating the physiological and pathological roles of this receptor, particularly in the central nervous system. While a complete quantitative selectivity profile across all adenosine receptor subtypes is not fully detailed in the public domain, its established efficacy and selectivity for the A2A receptor underscore its importance in ongoing research and drug development efforts. The experimental protocols and signaling pathway diagrams provided in this guide offer a foundational understanding for researchers working with this compound and other adenosine receptor modulators.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. rndsystems.com [rndsystems.com]

- 4. ANR 94 | Adenosine A2A Receptors | Tocris Bioscience [tocris.com]

- 5. A2A Adenosine Receptor Antagonists and Their Efficacy in Rat Models of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

ANR94: A Technical Guide to its Antagonistic Effect on cAMP Signaling

For Researchers, Scientists, and Drug Development Professionals

Abstract

ANR94, chemically identified as 8-ethoxy-9-ethyladenine, is a potent and selective antagonist of the adenosine (B11128) A2A receptor (A2AR). As a member of the 8-substituted 9-ethyladenine (B1664709) series of compounds, this compound has demonstrated significant therapeutic potential, particularly in preclinical models of Parkinson's disease. Its mechanism of action is intrinsically linked to the modulation of the cyclic adenosine monophosphate (cAMP) signaling pathway. This technical guide provides an in-depth analysis of the effect of this compound on cAMP levels, detailing its mechanism of action, presenting available quantitative data, outlining experimental protocols for assessing its activity, and visualizing the relevant biological pathways and workflows.

Introduction: The Role of this compound in Adenosine A2A Receptor Signaling

The adenosine A2A receptor is a G-protein coupled receptor (GPCR) that is predominantly coupled to the Gs alpha subunit. Upon activation by its endogenous ligand, adenosine, the A2A receptor stimulates adenylyl cyclase, an enzyme responsible for the conversion of adenosine triphosphate (ATP) to cAMP. This second messenger, cAMP, subsequently activates protein kinase A (PKA) and other downstream effectors, leading to a variety of cellular responses. In the central nervous system, particularly in the basal ganglia, A2A receptors are highly expressed and play a crucial role in modulating neuronal activity.

This compound exerts its pharmacological effects by competitively binding to the A2A receptor, thereby preventing adenosine from binding and activating the receptor. This antagonistic action inhibits the Gs-mediated stimulation of adenylyl cyclase, resulting in a decrease or prevention of the agonist-induced rise in intracellular cAMP levels. This modulation of the cAMP pathway is central to the therapeutic effects of this compound observed in models of neurological disorders.[1][2]

Quantitative Analysis of this compound's Effect on cAMP Levels

The antagonistic activity of this compound, and by extension its ability to inhibit agonist-induced cAMP production, is inferred from its high affinity for the A2A receptor. The following table summarizes the reported Ki values for this compound at the human and rat A2A receptors.

| Receptor Species | Ki (nM) | Reference |

| Human A2A Receptor | 46 | [3] |

| Rat A2A Receptor | 643 | [3] |

The significant affinity of this compound for the human A2A receptor suggests a potent ability to block adenosine-mediated signaling, including the downstream production of cAMP.

Experimental Protocols for Assessing this compound's Effect on cAMP

The functional antagonism of this compound on cAMP signaling can be quantified using various in vitro assays. These assays typically involve stimulating cells expressing the A2A receptor with a known agonist (e.g., adenosine, NECA, or CGS21680) in the presence and absence of this compound and then measuring the resulting intracellular cAMP concentration.

General Experimental Workflow for cAMP Assay

The following diagram illustrates a typical workflow for determining the effect of an A2A receptor antagonist like this compound on agonist-stimulated cAMP production.

Caption: A generalized workflow for determining the inhibitory effect of this compound on agonist-stimulated cAMP production.

Detailed Methodologies for cAMP Measurement

Several methods can be employed to quantify intracellular cAMP levels. The choice of method often depends on the required sensitivity, throughput, and available instrumentation.

This is a competitive immunoassay in which free cAMP in the cell lysate competes with a fluorescently labeled cAMP tracer for binding to a specific anti-cAMP antibody.

-

Principle: The assay uses two fluorophores, a donor (e.g., Europium cryptate) and an acceptor (e.g., a red-shifted dye). When the antibody is bound to the fluorescent cAMP tracer, the donor and acceptor are in close proximity, allowing for Förster Resonance Energy Transfer (FRET). The amount of FRET is inversely proportional to the concentration of cAMP in the sample.

-

Protocol Outline:

-

Cells stably expressing the human A2A receptor are cultured and seeded in microplates.

-

The cells are pre-incubated with varying concentrations of this compound.

-

An A2A receptor agonist (e.g., CGS21680) is added to stimulate cAMP production.

-

After incubation, the cells are lysed.

-

The cell lysate is mixed with the HTRF reagents (anti-cAMP antibody labeled with the donor fluorophore and a cAMP analog labeled with the acceptor fluorophore).

-

After an incubation period, the fluorescence is read at two different wavelengths to determine the HTRF ratio, which is then used to calculate the cAMP concentration based on a standard curve.

-

This is a bioluminescent, real-time assay for monitoring cAMP dynamics in living cells.

-

Principle: The GloSensor™ protein is a fusion of a cAMP-binding domain to a circularly permuted firefly luciferase. Binding of cAMP to the sensor protein causes a conformational change that leads to an increase in light output from the luciferase.

-

Protocol Outline:

-

Cells are transfected with a vector encoding the GloSensor™ cAMP protein.

-

Transfected cells are seeded into microplates.

-

The cells are incubated with a GloSensor™ reagent.

-

Varying concentrations of this compound are added to the cells.

-

An A2A receptor agonist is added to stimulate cAMP production.

-

Luminescence is measured in real-time to monitor the changes in intracellular cAMP levels.

-

Signaling Pathway Visualization

The following diagram, generated using the DOT language, illustrates the signaling pathway of the adenosine A2A receptor and the inhibitory effect of this compound.

Caption: The adenosine A2A receptor signaling pathway and the inhibitory action of this compound.

Conclusion

This compound is a well-characterized adenosine A2A receptor antagonist with a clear mechanism of action that involves the inhibition of agonist-stimulated cAMP production. While specific quantitative functional data in the form of IC50 values from cAMP assays are not prominently published, its high binding affinity for the A2A receptor strongly supports its potent antagonistic effects on this signaling pathway. The experimental protocols detailed in this guide provide a framework for the quantitative assessment of this compound and other A2A receptor antagonists, which is crucial for ongoing research and drug development efforts targeting this important therapeutic pathway. The visualization of the signaling pathway and experimental workflows offers a clear conceptual understanding for professionals in the field.

References

Methodological & Application

Application Notes and Protocols: Investigating ANR94 in a Haloperidol-Induced Catalepsy Model

For Researchers, Scientists, and Drug Development Professionals

Introduction

Haloperidol (B65202), a typical antipsychotic agent, is a potent dopamine (B1211576) D2 receptor antagonist.[1] Its administration in rodents induces catalepsy, a state of immobility and muscle rigidity that serves as a widely used animal model for the extrapyramidal side effects seen in Parkinson's disease and with some antipsychotic medications.[1][2] ANR94, an 8-ethoxy-9-ethyladenine derivative, has been identified as an adenosine (B11128) A2A receptor antagonist.[3][4] Adenosine A2A receptors are highly co-localized with dopamine D2 receptors in the striatum, where they form heterodimers and exert an antagonistic modulatory effect on D2 receptor signaling.[5][6] This document provides detailed application notes and protocols for designing and conducting experiments to evaluate the efficacy of this compound in reversing haloperidol-induced catalepsy.

Core Concepts: The Adenosine-Dopamine Interaction

The striatum, a key component of the basal ganglia motor loop, contains a high density of both adenosine A2A and dopamine D2 receptors, particularly on the striatopallidal medium spiny neurons of the indirect pathway. These two receptors have opposing effects on intracellular signaling. Activation of D2 receptors inhibits the adenylyl cyclase/cAMP/PKA pathway, leading to reduced neuronal excitability. Conversely, activation of A2A receptors stimulates this pathway. Through the formation of A2A-D2 heteromers, activation of A2A receptors can allosterically inhibit D2 receptor signaling, thereby reducing the affinity of D2 receptors for dopamine.